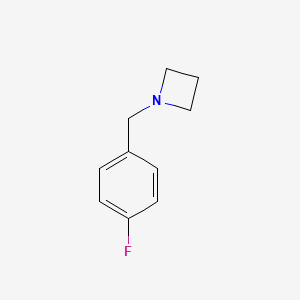
1-(4-Fluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluorobenzyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require specific conditions to overcome.
Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the fluorobenzyl group or the azetidine ring itself.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.
Scientific Research Applications
1-(4-Fluorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers. Its unique ring strain and stability make it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including coatings and polymers with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)azetidine exerts its effects is primarily related to its ring strain and the presence of the fluorobenzyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The fluorobenzyl group can interact with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Azetidine: A simpler analogue without the fluorobenzyl group, used in similar applications but with different reactivity.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness: 1-(4-Fluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the fluorobenzyl group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
InChI Key |
WUZUHBJKKHVSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)

![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
